molecular formula C17H17N3O6S2 B3315977 N-{3-[4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]phenyl}acetamide CAS No. 951900-06-4

N-{3-[4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]phenyl}acetamide

Cat. No.: B3315977
CAS No.: 951900-06-4
M. Wt: 423.5 g/mol
InChI Key: XDXZKSRZJXUHEV-UHFFFAOYSA-N
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Description

N-{3-[4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]phenyl}acetamide is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound contains a thiazolidinone ring, a sulfonamide group, and an acetamide moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]phenyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable amine with carbon disulfide and an alkyl halide to form the thiazolidinone ring.

    Introduction of the Sulfonamide Group: The thiazolidinone intermediate is then reacted with a sulfonyl chloride to introduce the sulfonamide group.

    Coupling with Acetamide: Finally, the sulfonamide intermediate is coupled with acetamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{3-[4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{3-[4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]phenyl}acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]phenyl}acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-propyl-1,3,4-thiadiazol-2-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
  • tert-butyl N-(1,1,3-trioxo-1lambda6-thian-4-yl)carbamate

Uniqueness

N-{3-[4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and development.

Properties

IUPAC Name

N-[3-[[4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)phenyl]sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O6S2/c1-12(21)18-13-3-2-4-14(11-13)19-28(25,26)16-7-5-15(6-8-16)20-17(22)9-10-27(20,23)24/h2-8,11,19H,9-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXZKSRZJXUHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{3-[4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]phenyl}acetamide
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N-{3-[4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]phenyl}acetamide
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N-{3-[4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]phenyl}acetamide
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N-{3-[4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]phenyl}acetamide
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N-{3-[4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]phenyl}acetamide

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